molecular formula C9H18O B15273790 2,2,4-Trimethylhexanal

2,2,4-Trimethylhexanal

Cat. No.: B15273790
M. Wt: 142.24 g/mol
InChI Key: KHKZGTYUHYYUHX-UHFFFAOYSA-N
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Description

2,2,4-Trimethylhexanal is an organic compound with the molecular formula C9H20 It is a branched-chain aldehyde, characterized by the presence of three methyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylhexanal can be synthesized through several methods. One common approach involves the hydroformylation of 2,2,4-trimethylpentene, where the olefin undergoes a reaction with carbon monoxide and hydrogen in the presence of a rhodium catalyst. The reaction conditions typically include high pressure and temperature to facilitate the formation of the aldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethylhexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol, 2,2,4-trimethylhexanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products:

    Oxidation: 2,2,4-Trimethylhexanoic acid.

    Reduction: 2,2,4-Trimethylhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,4-Trimethylhexanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and formulation.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,4-trimethylhexanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical processes. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.

Comparison with Similar Compounds

    2,2,4-Trimethylhexane: A hydrocarbon with a similar structure but lacking the aldehyde functional group.

    2,2,4-Trimethylpentanal: Another aldehyde with a similar structure but a shorter carbon chain.

Uniqueness: 2,2,4-Trimethylhexanal is unique due to its specific branching and the presence of the aldehyde group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in synthetic chemistry and various industrial applications.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2,2,4-trimethylhexanal

InChI

InChI=1S/C9H18O/c1-5-8(2)6-9(3,4)7-10/h7-8H,5-6H2,1-4H3

InChI Key

KHKZGTYUHYYUHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(C)C=O

Origin of Product

United States

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